molecular formula C10H10BrFO2 B6306351 Ethyl 3-bromo-2-fluoro-5-methylbenzoate CAS No. 1260800-93-8

Ethyl 3-bromo-2-fluoro-5-methylbenzoate

Cat. No.: B6306351
CAS No.: 1260800-93-8
M. Wt: 261.09 g/mol
InChI Key: BLRGPOYELIGWMF-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Systems in Advanced Chemical Research

Halogenated aromatic compounds are pivotal in modern organic chemistry. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto an aromatic ring dramatically influences the molecule's electronic properties, reactivity, and biological activity. iloencyclopaedia.org This process, known as halogenation, is a fundamental type of electrophilic aromatic substitution. wikipedia.org While highly reactive aromatic compounds like phenol (B47542) can be halogenated directly, less reactive systems typically require a Lewis acid catalyst, such as iron or aluminum halides, to enhance the electrophilicity of the halogen. wikipedia.orglibretexts.org

The presence of halogens can direct the position of further substitution reactions, a critical aspect for synthetic chemists. masterorganicchemistry.com For instance, halogens are generally ortho-, para-directing groups, meaning they guide incoming electrophiles to the positions adjacent or opposite to them on the benzene (B151609) ring. masterorganicchemistry.com This directive effect, combined with their ability to participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), makes halogenated aromatics exceptionally versatile intermediates. researchgate.net They are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers and liquid crystals. iloencyclopaedia.orgtandfonline.com

Contextualizing Ethyl 3-bromo-2-fluoro-5-methylbenzoate within Benzoate (B1203000) Ester Chemistry Research

This compound is a polysubstituted aromatic ester. Its structure is characterized by a benzene ring functionalized with a bromine atom, a fluorine atom, a methyl group, and an ethyl ester group at specific positions. Each substituent imparts distinct properties to the molecule, making it a highly specific and valuable building block in targeted organic synthesis.

The ethyl ester group can be modified through various reactions common to esters, such as hydrolysis to a carboxylic acid, reduction to an alcohol, or conversion to an amide (aminolysis). libretexts.org The halogen substituents—bromine and fluorine—provide reactive handles for further synthetic transformations. The bromine atom is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. The fluorine atom can enhance properties like metabolic stability and binding affinity in biologically active molecules.

Below are the key chemical identifiers and properties for this compound.

PropertyValue
IUPAC Name This compound sigmaaldrich.com
CAS Number 1260800-93-8 sigmaaldrich.com
Molecular Formula C₁₀H₁₀BrFO₂ sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
InChI Key BLRGPOYELIGWMF-UHFFFAOYSA-N sigmaaldrich.com

This table is interactive. Click on the headers to sort.

Overview of Research Trajectories for Substituted Benzoate Derivatives

Research involving substituted benzoate derivatives is diverse and continually evolving. A primary focus is the development of novel and more efficient synthetic methodologies. mdpi.com This includes the use of new catalysts, such as zirconium-based solid acids, to facilitate esterification under milder conditions. mdpi.com Another significant research area is the functionalization of the aromatic ring. For example, recent studies have explored light-powered, photocatalytic methods for C-H fluorination, where benzoate esters themselves can act as photosensitizing catalysts or auxiliaries to direct the reaction. nih.gov

Substituted benzoates are frequently used as key intermediates in the synthesis of complex target molecules. researchgate.net Their ester group can be readily converted to other functionalities, while the substituents on the aromatic ring can be used to construct larger molecular frameworks. libretexts.org For instance, halogenated benzoates are precursors for radioligands used in medical imaging techniques like Positron Emission Tomography (PET). researchgate.net Furthermore, the unique electronic and steric properties imparted by substituents are exploited in materials science, such as in the synthesis of new liquid crystals with specific mesomorphic properties. tandfonline.commdpi.com The ongoing development of new reactions, like nickel-catalyzed methods for creating chiral centers, continues to expand the synthetic utility of this important class of compounds. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-2-fluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRGPOYELIGWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Bromo 2 Fluoro 5 Methylbenzoate

Precursor Synthesis and Derivatization Strategies

The foundational approaches to synthesizing the target compound rely on well-established organic reactions tailored to build the molecule step-by-step. This often involves preparing a core benzoic acid structure and then modifying it, or building the substitution pattern on a simpler aromatic precursor before creating the final ester.

Esterification Reactions for Benzoate (B1203000) Formation

The final step in many synthetic routes to Ethyl 3-bromo-2-fluoro-5-methylbenzoate is the formation of the ethyl ester from its corresponding carboxylic acid, 3-bromo-2-fluoro-5-methylbenzoic acid. uni.lu The most common method for this transformation is the Fischer esterification.

This reaction typically involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, water is often removed as it is formed. This method is a standard and scalable procedure for preparing aromatic esters.

Table 1: Physicochemical Properties of Target Compound and Key Precursor

Property This compound 3-bromo-2-fluoro-5-methylbenzoic acid
Molecular Formula C₁₀H₁₀BrFO₂ sigmaaldrich.com C₈H₆BrFO₂ uni.lu
Molecular Weight 261.09 g/mol 233.03 g/mol chemicalbook.com
IUPAC Name This compound sigmaaldrich.com 3-bromo-2-fluoro-5-methylbenzoic acid uni.lu

| SMILES Notation | CCOC(=O)C1=C(C(=CC(=C1)F)Br)C | CC1=CC(=C(C(=C1)Br)F)C(=O)O uni.lu |

Halogenation Procedures (Bromination, Fluorination) on Aromatic Rings

The introduction of bromine and fluorine onto the aromatic ring requires careful selection of reagents and reaction conditions to ensure correct regiochemistry.

Fluorination: Direct fluorination of aromatic rings is often too reactive and non-selective. A more controlled and widely used method is the Balz-Schiemann reaction or a related diazotization process. For a structurally similar compound, methyl 5-bromo-3-fluoro-2-methylbenzoate, a synthetic route involves the diazotization of a precursor amine (methyl 2-methyl-3-amino-5-bromobenzoate) with sodium nitrite (B80452) and hexafluorophosphoric acid. google.com This reaction proceeds through a diazonium salt intermediate, which then decomposes to install the fluorine atom at the desired position. This method is highly effective for the regioselective introduction of fluorine. google.com

Bromination: The bromine atom is typically introduced via electrophilic aromatic substitution using a brominating agent like bromine (Br₂) with a Lewis acid catalyst or N-Bromosuccinimide (NBS). The position of bromination is dictated by the directing effects of the substituents already present on the ring. The order of the halogenation steps is crucial; for instance, brominating 2-fluoro-5-methylbenzoic acid would be influenced by the ortho-, para-directing fluoro and methyl groups and the meta-directing carboxylic acid group.

Table 2: Comparison of Halogenation Methods for Aromatic Rings

Halogenation Type Method Key Reagents Typical Application Reference
Fluorination Diazotization (Schiemann-type) Amine precursor, NaNO₂, HBF₄ or HPF₆ Regioselective introduction of fluorine via an amine. google.com
Bromination Sandmeyer Reaction Amine precursor, NaNO₂, HBr, CuBr Regioselective introduction of bromine via an amine. chemicalbook.com

| Bromination | Electrophilic Substitution | Aromatic substrate, Br₂, FeBr₃ or NBS | Direct bromination of an activated or deactivated aromatic ring. | nih.gov |

Methyl Group Introduction and Functionalization Techniques

The methyl group is often incorporated from the start by using a methylated raw material, such as a derivative of toluene (B28343) or xylene. For example, a plausible precursor for this synthesis is 3-bromo-5-methylbenzoic acid, which can be synthesized by the oxidation of 1-bromo-3,5-dimethylbenzene (B43891) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). chemicalbook.com In this process, one of the two methyl groups is selectively oxidized to a carboxylic acid. chemicalbook.com

Alternatively, Friedel-Crafts alkylation could introduce a methyl group, but this method is often plagued by issues of polyalkylation and rearrangement, making it less suitable for the synthesis of complex, highly substituted molecules.

Advanced Multi-Step Synthetic Pathways

Constructing a molecule with four different substituents on a benzene (B151609) ring in a specific arrangement necessitates advanced synthetic strategies that offer high levels of control over regiochemistry.

Regioselective Functionalization Approaches

Regioselectivity is the cornerstone of synthesizing polysubstituted benzenes. The final substitution pattern of this compound is 1-carboxyethyl, 2-fluoro, 3-bromo, and 5-methyl. Achieving this requires a planned sequence of reactions where the electronic and steric effects of the existing groups direct the next substitution to the correct position. youtube.com

For example, a synthetic plan might start with 3-methylaniline. The amino group can be protected, followed by bromination directed to the ortho and para positions. After separation of isomers, the amino group can be converted into a fluorine via the diazotization process described previously. google.com Subsequent introduction of the carboxyl group or its ester precursor would complete the framework. The choice to perform bromination before fluorination, or vice-versa, would depend on the activating and directing effects of the groups at each stage, a critical consideration in any multi-step aromatic synthesis. youtube.com

Catalytic Coupling Reactions in Synthesis (e.g., Suzuki, Heck-type)

While not directly forming the target compound itself, modern catalytic cross-coupling reactions are essential for demonstrating its utility as a synthetic building block. The presence of a bromine atom makes this compound an ideal substrate for palladium-catalyzed reactions like the Suzuki and Heck couplings. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organohalide (like our bromo-benzoate) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This would allow for the synthesis of complex biaryl compounds or the introduction of alkyl or alkenyl chains at position 3 of the benzoate ring. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. youtube.comrsc.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would involve reacting this compound with an alkene to attach a vinyl group at the bromine's position. This reaction is a powerful tool for C-C bond formation and has been used in the industrial synthesis of fine chemicals, such as a key step in the production of the asthma medication Singulair. cdnsciencepub.comthieme-connect.de

Table 3: Overview of Relevant Catalytic Coupling Reactions

Reaction Substrates Catalyst System Bond Formed Key Features
Suzuki-Miyaura Coupling Aryl Halide (or Triflate) + Organoboron Reagent Pd Catalyst (e.g., Pd(OAc)₂) + Base (e.g., K₂CO₃) C(sp²)-C(sp²), C(sp²)-C(sp³), etc. Tolerates many functional groups; non-toxic boron reagents. libretexts.org

| Heck Reaction | Aryl Halide (or Triflate) + Alkene | Pd Catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) | C(sp²)-C(sp²) | Forms substituted alkenes; often highly stereoselective. wikipedia.orgthieme-connect.de |

Diazotization and Halogen Exchange Methods for Aromatic Systems

The conversion of an aromatic amine to an aryl bromide is a cornerstone of synthetic organic chemistry, frequently achieved through the Sandmeyer or related reactions. nih.govlscollege.ac.inwikipedia.org This two-step process begins with the diazotization of a primary aromatic amine, followed by the displacement of the resulting diazonium group with a bromide ion, typically catalyzed by a copper(I) salt. nih.govlscollege.ac.in

The initial step, diazotization, involves the reaction of a primary aromatic amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid. youtube.com This reaction is highly sensitive to temperature and is typically carried out at low temperatures, often between 0 and 5°C, to ensure the stability of the diazonium salt intermediate, which can be unstable and potentially explosive at higher temperatures. stackexchange.com The general mechanism involves the formation of the nitrosonium ion (NO+) which then acts as an electrophile, reacting with the amino group to form the diazonium salt.

Following diazotization, the Sandmeyer reaction introduces the bromine atom. This is an example of a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org The mechanism is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the process, to yield the final aryl bromide product and regenerate the copper(I) catalyst. wikipedia.org While the Sandmeyer reaction traditionally uses copper(I) halides, variations exist, including the Gattermann reaction, which employs copper powder in the presence of HBr.

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity while ensuring a safe and efficient process. Key areas of focus include the choice of catalysts and reagents, the selection of solvents, and the control of reaction temperature.

Influence of Catalysts and Reagents on Yield and Selectivity

The choice of catalyst and reagents is critical in the Sandmeyer bromination step. While stoichiometric amounts of copper(I) bromide are traditionally used, research has shown that catalytic amounts of copper salts can be highly effective, especially when used in combination with other reagents. organic-chemistry.org

An efficient catalytic system involves the use of a combination of copper(I) and copper(II) salts. For instance, a catalytic mixture of CuBr and CuBr₂, often in the presence of a bidentate nitrogen ligand like 1,10-phenanthroline (B135089) and a phase-transfer catalyst, has been shown to give excellent yields of aryl bromides. nih.govorganic-chemistry.org The use of catalytic amounts of copper is not only more economical but also simplifies the purification process by reducing the amount of metal waste. organic-chemistry.org

Catalyst/Reagent SystemSubstrate TypeTypical YieldReference
Catalytic Cu(I)/Cu(II)/phenanthrolineArenediazonium tetrafluoroborates>95% for para-substituted organic-chemistry.org
N-Bromosuccinimide (NBS)Anilines (metal-free)Moderate to excellent ias.ac.in
CuBr₂ with t-BuONO in MeCNPyrazole (B372694) derivative59% nih.gov

Solvent Effects and Reaction Temperature Optimization

The selection of an appropriate solvent system and the precise control of reaction temperature are paramount for both the diazotization and the subsequent halogen exchange reaction.

For the diazotization step, the reaction is almost universally carried out in an aqueous acidic medium at low temperatures (0-5 °C). The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium salt. stackexchange.com However, for certain substrates, non-aqueous conditions have been explored. For instance, a mixture of dichloroethane and acetonitrile (B52724) has been used to improve the solubility of the diazonium salt. nih.gov The use of co-solvents like polyethylene (B3416737) glycol has also been investigated to act as a phase-transfer catalyst, potentially improving reaction times and yields. google.comgoogle.com

In the Sandmeyer (bromination) step, the choice of solvent can influence reaction rates and product distribution. Acetonitrile is a commonly used solvent and has been shown to be effective in catalytic Sandmeyer brominations. nih.govorganic-chemistry.org The reaction temperature for the Sandmeyer step can vary. While some protocols proceed at room temperature, others may require heating to drive the reaction to completion. nih.gov Careful temperature control is necessary to balance the rate of reaction with the potential for side reactions. For instance, in a scalable process, the heat flow of the reaction is carefully monitored to prevent thermal runaway. acs.org

Reaction StepSolventTemperatureKey ConsiderationsReference
DiazotizationAqueous HCl or H₂SO₄0-5 °CStability of diazonium salt stackexchange.com
DiazotizationDichloroethane/MeCNAmbient (in flow)Improved solubility nih.gov
Sandmeyer BrominationAcetonitrileRoom TemperatureGood for catalytic systems nih.govorganic-chemistry.org
Sandmeyer BrominationWater65-80 °CUsed in some scalable processes acs.org

Scalable Laboratory Synthesis Protocols and Efficiency

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, more efficient, and safer scalable protocol requires careful consideration of several factors. For reactions involving potentially hazardous intermediates like diazonium salts, process safety is a primary concern. acs.org

In the context of scaling up the synthesis of aryl bromides via the Sandmeyer reaction, several strategies can be employed. The use of flow chemistry for the diazotization step is one such approach that can enhance safety by minimizing the accumulation of the unstable diazonium intermediate. nih.govresearchgate.net Continuous flow reactors allow for better temperature control and mixing, leading to more consistent product quality.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Bromo 2 Fluoro 5 Methylbenzoate

Electrophilic Aromatic Substitution Reactions

The aromatic ring of Ethyl 3-bromo-2-fluoro-5-methylbenzoate possesses a complex substitution pattern that influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents must be considered to predict the outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

The fluorine atom at the C2 position is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. However, it is an ortho-, para- director due to its ability to donate a lone pair of electrons through resonance. The bromine atom at the C3 position is also a deactivating, ortho-, para- director. The methyl group at the C5 position is an activating, ortho-, para- director. The ethyl ester group at the C1 position is a deactivating, meta- director.

Considering the combined effects of these substituents, the most likely positions for electrophilic attack are the C4 and C6 positions. The C4 position is para to the fluorine atom and ortho to the methyl group, while the C6 position is ortho to the fluorine atom and ortho to the methyl group. The steric hindrance around the C6 position, being flanked by the fluorine and methyl groups, may favor substitution at the C4 position. The bromo substituent at the C3 position further deactivates the adjacent C4 position, making substitution at C6 potentially more favorable, despite the steric hindrance.

Cross-Coupling Chemistry and Carbon-Carbon Bond Formation

The bromine atom at the C3 position of this compound makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. organic-chemistry.org In the context of this compound, the bromine atom can be readily coupled with a variety of boronic acids or their derivatives in the presence of a palladium catalyst and a base. nih.govnih.gov

A typical reaction would involve the coupling of this compound with an aryl or vinyl boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities. Common catalysts include Pd(PPh3)4 and Pd(OAc)2, often in combination with phosphine (B1218219) ligands such as P(t-Bu)3 or PCy3. organic-chemistry.org The base, typically a carbonate or phosphate, is required to activate the boronic acid. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)2 SPhos K3PO4 Toluene (B28343)/Water 100
Pd(PPh3)4 - Na2CO3 DME/Water 80
PdCl2(dppf) - K2CO3 Dioxane 90

Other Palladium-Catalyzed Cross-Couplings

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in a range of other palladium-catalyzed cross-coupling reactions. These include the Heck reaction (with alkenes), the Sonogashira reaction (with terminal alkynes), the Buchwald-Hartwig amination (with amines), and the Stille reaction (with organotin compounds).

The specific conditions for each of these reactions would need to be optimized, but the presence of the bromo substituent provides a versatile handle for the introduction of a wide array of functional groups at the C3 position.

Transformations of the Ester Moiety

The ethyl ester group of this compound is susceptible to various transformations, most notably hydrolysis and transesterification. vulcanchem.com

Ester Hydrolysis and Transesterification Studies

Ester hydrolysis, the conversion of the ester to a carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. nih.gov The resulting carboxylate salt can then be acidified to yield the corresponding carboxylic acid, 3-bromo-2-fluoro-5-methylbenzoic acid. uni.lu

The rate of hydrolysis can be influenced by the electronic and steric effects of the substituents on the aromatic ring. A study on the hydrolysis of various brominated ethyl benzoates showed that an electron-withdrawing bromine atom at the para position increases the rate of hydrolysis compared to the unsubstituted analogue, while a bromine at the meta position can decrease the rate. nih.gov In the case of this compound, the combined electronic effects of the bromo, fluoro, and methyl groups would influence the electrophilicity of the ester carbonyl and thus the rate of hydrolysis.

Transesterification, the conversion of the ethyl ester to a different ester, can be accomplished by reacting the compound with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) under acidic conditions would yield mthis compound. bldpharm.comchemscene.com

Reduction Reactions of the Ester Group

The ester functional group in this compound is susceptible to reduction by strong reducing agents. The most common and powerful reagent used for the reduction of esters to primary alcohols is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.com This reagent readily reduces a wide variety of carboxylic acid derivatives, including esters, lactones, and carboxylic acids themselves, to the corresponding alcohols. masterorganicchemistry.compearson.com

The reaction with this compound would proceed via nucleophilic acyl substitution. A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. pearson.comlibretexts.org This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (⁻OEt) leaving group to form an intermediate aldehyde. This aldehyde is not isolated as it is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. libretexts.org An aqueous workup then protonates the resulting alkoxide to yield (3-bromo-2-fluoro-5-methylphenyl)methanol. brainly.com

For a more controlled reduction to the aldehyde (3-bromo-2-fluoro-5-methylbenzaldehyde), a less reactive hydride reagent such as Diisobutylaluminium hydride (DIBAL-H) could be employed, typically at low temperatures like -78 °C to prevent over-reduction of the aldehyde product. libretexts.org

Table 1: Representative Reduction Reactions of Benzoate (B1203000) Esters

Starting MaterialReagent(s)ProductReaction TypeRef.
Ethyl benzoate1. LiAlH₄ 2. H₂OBenzyl alcoholEster Reduction libretexts.orgbrainly.com
Ethyl benzoate1. DIBAL-H, -78 °C 2. H₂OBenzaldehydePartial Ester Reduction libretexts.org
Substituted Ethyl BenzoatesLiAlH₄Corresponding Benzyl AlcoholsEster Reduction masterorganicchemistry.comharvard.edu

Reactions Involving the Methyl Group and Halogen Substituents

The methyl group on the aromatic ring of this compound can be oxidized to a carboxylic acid. The oxidation of methyl groups attached to an aromatic nucleus is a common synthetic transformation. thieme-connect.de However, the reactivity of the methyl group is influenced by the other substituents on the ring. The presence of electron-withdrawing groups, such as the bromo, fluoro, and ethyl ester groups on the target molecule, deactivates the aromatic ring and can make the oxidation of the methyl group more challenging compared to simpler molecules like toluene. thieme-connect.degoogle.com

Various oxidizing agents can be employed for this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or nitric acid can oxidize the methyl group to a carboxylic acid. ncert.nic.in Milder and more selective methods have also been developed. For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) is known to selectively oxidize only one methyl group in polymethylated arenes to an aldehyde. thieme-connect.de Another approach involves aerobic oxidation using molecular oxygen in the presence of a catalyst, such as N-bromosuccinimide (NBS) under photoirradiation, which can convert the methyl group directly to a carboxylic acid. researchgate.net This method proceeds via a benzylic radical intermediate. researchgate.net The resulting product from the complete oxidation of the methyl group on this compound would be 5-bromo-4-fluoro-3-(ethoxycarbonyl)benzoic acid.

Table 2: Oxidation of Aromatic Methyl Groups

Substrate TypeReagent(s)Typical Product(s)Key ObservationRef.
Toluenet-Butyl hydroperoxide, microwaveBenzoic acid"Green" oxidation protocol google.com
MethylarenesCerium(IV) ammonium nitrateArenecarbaldehydesSelective for single methyl group oxidation thieme-connect.de
Toluene derivativesO₂, N-Bromosuccinimide (NBS), photoirradiationBenzoic acidsAerobic oxidation via radical mechanism researchgate.net
Substituted ToluenesKMnO₄Substituted Benzoic acidsStrong, non-selective oxidation ncert.nic.in

The halogen substituents on the aromatic ring, bromine and fluorine, can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This type of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The mechanism involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comnih.gov

Therefore, in this compound, the fluorine atom at the C2 position is expected to be more reactive towards nucleophilic substitution than the bromine atom at the C3 position, provided the reaction proceeds via the SNAr mechanism. A nucleophile would preferentially attack the carbon bearing the fluorine atom.

Table 3: Halogen Reactivity in Nucleophilic Aromatic Substitution (SNAr)

PropertyFluorineChlorineBromineIodine
Electronegativity~4.0~3.16~2.96~2.66
SNAr ReactivityHighestHighModerateLow
Role in Rate-Determining StepStrongly stabilizes Meisenheimer complex via inductionStabilizes intermediateLess effective at stabilizing intermediateLeast effective at stabilizing intermediate

Cyclization and Heterocyclic Annulation Reactions

The functional groups present in this compound make it a potential precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. Annulation reactions are processes where a new ring is formed onto an existing one. researchgate.net Transition-metal-catalyzed reactions, in particular, have become powerful tools for constructing complex heterocyclic scaffolds from functionalized aromatic compounds. researchgate.netbohrium.com

For example, the bromine atom could participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a side chain, which could then undergo an intramolecular cyclization involving the ester group or an adjacent C-H bond. The synthesis of benzo-fused oxygen and nitrogen heterocycles often utilizes benzoic acids or their derivatives as starting materials. researchgate.net

Furthermore, intramolecular cyclization could be envisioned. For instance, if the methyl group were first functionalized (e.g., brominated to a bromomethyl group) and the ester hydrolyzed to a carboxylic acid, subsequent intramolecular nucleophilic substitution could lead to the formation of a lactone. The diverse reactivity of the functional groups allows for various strategies to build complex polycyclic and heterocyclic structures, which are core motifs in many natural products and pharmaceuticals. bohrium.comyoutube.com

Advanced Spectroscopic and Computational Research Methodologies

Spectroscopic Characterization Methodologies in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 3-bromo-2-fluoro-5-methylbenzoate, ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the substitution pattern and the presence of the ethyl ester group.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the protons of the ethyl and methyl groups. The two aromatic protons would appear as doublets in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns influenced by coupling to the fluorine atom and to each other. The ethyl group would present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) in the upfield region. The methyl group attached to the ring would appear as a singlet.

¹³C NMR: The carbon NMR spectrum would confirm the presence of ten distinct carbon environments, including the carbonyl carbon of the ester, the carbons of the aromatic ring (with C-F and C-Br couplings), and the carbons of the ethyl and methyl groups.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, confirming the presence of the single fluorine atom on the aromatic ring.

Predicted NMR Data for this compound

This table represents predicted chemical shifts (δ) and multiplicities based on standard values for similar structures. Actual experimental values may vary.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Ar-H ~7.6 ppm (d) -
Ar-H ~7.4 ppm (d) -
-O-CH₂ -CH₃ ~4.4 ppm (q) ~62 ppm
Ar-CH₃ ~2.4 ppm (s) ~20 ppm
-O-CH₂-CH₃ ~1.4 ppm (t) ~14 ppm
C =O - ~164 ppm
Ar-C -F - ~158 ppm (d, ¹JCF)
Ar-C -Br - ~115 ppm (d)
Other Ar-C - ~125-140 ppm

Infrared (IR) and Raman spectroscopies are used to identify the functional groups present in a molecule by detecting their vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester group. Bands in the 1200-1300 cm⁻¹ region would correspond to the C-O stretching of the ester. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. The C-F and C-Br stretching vibrations would appear in the fingerprint region, typically around 1000-1200 cm⁻¹ and 500-650 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be clearly visible.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Aromatic C-H Stretch 3050 - 3150
Aliphatic C-H Stretch 2850 - 3000
Ester C=O Stretch 1720 - 1740
Aromatic C=C Stretch 1450 - 1600
Ester C-O Stretch 1200 - 1300
C-F Stretch 1000 - 1200
C-Br Stretch 500 - 650

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (molecular weight: 261.09 g/mol ), high-resolution mass spectrometry would confirm the elemental formula (C₁₀H₁₀BrFO₂).

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z 260 and 262. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 215/217, or the loss of the bromine atom (79/81 Da).

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing substituted benzoates. A typical method would use a C18 stationary phase with a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol (B129727) and an acidic buffer. nih.govekb.eg Detection is commonly performed using a UV detector, as the aromatic ring is strongly chromophoric.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the separation and identification of components in a mixture. nih.gov This is particularly useful for identifying unknown impurities by their molecular weight and fragmentation patterns. The use of LC-MS is a standard technique for analyzing halogenated aromatic compounds. thermofisher.com

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the column, providing higher resolution, greater sensitivity, and faster analysis times.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for qualitatively monitoring reaction progress. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would separate the product from other components on a silica-coated plate, with spots visualized under UV light.

Typical HPLC Conditions for Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% acid)
Flow Rate 1.0 mL/min
Detection UV at ~210-254 nm
Temperature Ambient or controlled (e.g., 30 °C)

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields exact bond lengths, bond angles, and intermolecular interactions in the solid state. As this compound is likely a liquid or low-melting solid, obtaining a suitable single crystal would require low-temperature crystallization techniques. If a crystal structure were determined, it would unambiguously confirm the substitution pattern on the benzene (B151609) ring and the conformation of the ethyl ester group relative to the ring. To date, no public crystal structure data is available for this compound.

Computational Chemistry and Quantum Chemical Studies

In the absence of complete experimental data, or to complement it, computational chemistry offers powerful predictive capabilities. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the properties of this compound.

These calculations can predict:

Molecular Geometry: The lowest energy conformation of the molecule, including bond lengths and angles.

Spectroscopic Properties: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment. uc.pt

Electronic Properties: DFT can be used to calculate the distribution of electrons, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map, providing insight into the molecule's reactivity and intermolecular interactions. Such studies are common for understanding the properties of substituted benzoic acids. uc.pt

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For "this compound," DFT calculations, typically using a basis set such as 6-311++G(d,p), are employed to determine the most stable molecular geometry by finding the minimum energy conformation. researchgate.netnih.gov This optimization process provides key insights into bond lengths, bond angles, and dihedral angles.

Table 1: Calculated DFT Parameters for this compound (Illustrative)

Parameter Value
Method B3LYP
Basis Set 6-311++G(d,p)
Total Energy (Hartree) -3456.1234
Dipole Moment (Debye) 2.58

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For "this compound," the distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative)

Parameter Energy (eV)
HOMO Energy -6.78
LUMO Energy -1.25

Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net

Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov The MEP surface is colored to represent different electrostatic potential values, with red indicating electron-rich regions (prone to electrophilic attack) and blue indicating electron-poor regions (prone to nucleophilic attack). nih.gov For "this compound," the MEP map would likely show negative potential around the oxygen atoms of the ester group and the fluorine atom, while the hydrogen atoms and the region around the bromine atom may show positive potential.

Table 3: NBO Analysis - Key Interactions in this compound (Illustrative)

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) O1 σ*(C7-C8) 5.2
LP(2) O2 π*(C7-O1) 28.4

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. taylorandfrancis.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and stability of "this compound". nih.govresearchgate.net

These simulations can reveal how the molecule explores different conformations in various environments, such as in a solvent or at different temperatures. unito.it Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to understand the molecule's compactness. nih.govunito.it By analyzing the trajectories of the atoms, it is possible to identify the most populated conformational states and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Halogen Substitution Patterns on Reactivity and Electronic Properties

The reactivity of Ethyl 3-bromo-2-fluoro-5-methylbenzoate is significantly influenced by the electronic properties of its two halogen substituents, fluorine and bromine. Halogens attached to an aromatic ring exhibit a dual electronic effect: a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+R) via their lone pairs of electrons. quora.comaakash.ac.in For both fluorine and bromine, the inductive effect dominates, which deactivates the aromatic ring towards electrophilic substitution reactions compared to unsubstituted benzene (B151609). aakash.ac.inlibretexts.orglibretexts.org

The relative deactivating strength among halogens is generally the inverse of their electronegativity, with the order of reactivity for electrophilic substitution being F > Cl > Br > I. libretexts.orglibretexts.org This trend is because the electron-donating resonance effect, which counteracts the inductive deactivation, is most effective for fluorine. The resonance effect relies on the overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of fluorine overlaps effectively with the 2p orbital of carbon, whereas the larger p-orbitals of bromine (4p) have poorer overlap, diminishing its resonance contribution. aakash.ac.in

In this compound, the fluorine atom at the C2 position and the bromine atom at the C3 position both pull electron density from the ring. The fluorine atom's high electronegativity makes it a potent electron-withdrawing group. The cumulative effect of these two halogens substantially reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive toward electrophiles. Conversely, this electron deficiency can make the ring more susceptible to nucleophilic aromatic substitution. Studies on related compounds have shown that the presence of electron-withdrawing groups like halogens can lead to higher yields in certain synthetic reactions. nih.gov

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Effect on Electrophilic Aromatic Substitution
Fluorine StrongWeak (most effective among halogens)Deactivating, Ortho/Para-directing
Bromine StrongVery WeakDeactivating, Ortho/Para-directing
-COOEt WithdrawingWithdrawing (-R)Deactivating, Meta-directing
-CH₃ Donating (+I)Donating (Hyperconjugation)Activating, Ortho/Para-directing

Steric and Electronic Effects of Alkyl and Ester Groups

The alkyl and ester moieties of this compound contribute additional electronic and steric dimensions to the molecule's properties.

Electronic Effects:

Ester Group (-COOEt): The ethyl ester group is a strong deactivating group for electrophilic aromatic substitution. libretexts.org It withdraws electron density from the ring through both the inductive effect and the resonance effect (-R), directing incoming electrophiles to the meta position. This deactivating nature compounds the effect of the halogens, further reducing the ring's reactivity. The electron-withdrawing character of the ester group also increases the electrophilicity of its carbonyl carbon, making it a primary site for nucleophilic attack, such as in hydrolysis reactions.

Methyl Group (-CH₃): In contrast, the methyl group at the C5 position is an activating group. It donates electron density to the ring through a positive inductive effect (+I) and hyperconjugation. However, in this heavily substituted ring, the weak activating effect of the single methyl group is largely overridden by the powerful deactivating effects of the two halogens and the ester group.

Steric Effects: Steric hindrance, or the spatial arrangement of atoms, plays a critical role in the reactivity of this molecule.

The fluorine atom at the C2 position, immediately adjacent to the C1 ester group, creates significant steric crowding. This can hinder the approach of reactants to the ester functionality.

This ortho arrangement can also lead to a phenomenon known as "steric inhibition of resonance," where the bulky substituents force the ester group to twist out of the plane of the aromatic ring. rsc.org Such a conformational change would disrupt the π-orbital overlap between the ester and the ring, thereby altering its electronic influence.

The ethyl portion of the ester is bulkier than a methyl group, which can further impede reactions at the carbonyl carbon when compared to a methyl ester analog. ncert.nic.in The presence of bulky groups is known to favor substitution at less sterically hindered positions, such as para positions over ortho positions in many reactions. youtube.com

GroupElectronic EffectSteric Effect
Ethyl Ester (-COOEt) Deactivating (-I, -R), Meta-directingModerate to high, especially due to ortho-fluorine. Can lead to steric inhibition of resonance.
Methyl (-CH₃) Activating (+I, Hyperconjugation), Ortho/Para-directingLow at the C5 position, minimal impact on other functional groups.

Comparative Studies with Analogous Compounds (e.g., Methyl Esters, Different Halogen/Alkyl Positions)

Comparing this compound to its analogs underscores the importance of each substituent's nature and position.

Methyl vs. Ethyl Ester: The most direct comparison is with the methyl ester analog, Mthis compound . While their electronic properties are nearly identical, their reaction kinetics at the ester site would differ. Reactions like base-catalyzed hydrolysis would likely be slower for the ethyl ester due to the greater steric bulk of the ethyl group compared to the methyl group, which hinders the approach of the nucleophile (e.g., a hydroxide (B78521) ion). ncert.nic.in

Positional Isomers: Isomers such as Ethyl 5-bromo-2-fluoro-3-methylbenzoate bldpharm.com or the precursor acid 5-bromo-3-fluoro-2-methylbenzoic acid bldpharm.com highlight the impact of substituent placement. In Ethyl 5-bromo-2-fluoro-3-methylbenzoate, the methyl group is now at C3 (ortho to the ester), and the bromine is at C5 (para to the ester). This rearrangement would drastically alter the steric environment around the ester group and change the electronic distribution across the ring, leading to different regioselectivity in further substitution reactions.

Simpler Analogs: Examining simpler related structures helps to isolate the effects of individual groups.

3-Bromo-2-fluorobenzoic acid nih.gov: This analog lacks the methyl group and has a carboxylic acid instead of an ester. Its properties are dominated by the two halogens and the acid group. Studying it reveals the baseline electronic and steric effects of the ortho-fluoro and meta-bromo substitution pattern without the influence of the methyl group.

2-Fluorobenzoic acid nih.gov: This compound isolates the effect of a single ortho-fluoro substituent. The acidity and reactivity of 2-fluorobenzoic acid are well-studied and provide a benchmark to quantify the additional electronic deactivation and steric influence introduced by the bromine and methyl groups in the target compound.

CompoundKey Differences from Target CompoundExpected Impact on Properties
Mthis compound Methyl ester instead of ethyl esterFaster rate of reactions at the ester carbonyl (e.g., hydrolysis) due to less steric hindrance.
Ethyl 5-bromo-2-fluoro-3-methylbenzoate bldpharm.comPositions of Br and CH₃ are swappedIncreased steric hindrance at the ester group from the ortho-methyl group. Different electronic distribution and regioselectivity for further reactions.
3-Bromo-2-fluorobenzoic acid nih.govCarboxylic acid instead of ester; no methyl groupHigher acidity; different solubility. Provides insight into the core halogen effects.
2-Fluorobenzoic acid nih.govLacks bromo and methyl groups; is a carboxylic acidBaseline for understanding the effect of an ortho-fluoro group on reactivity and acidity.

Theoretical Approaches to Predict SAR/SPR in Related Chemical Scaffolds

Modern computational chemistry, particularly using Density Functional Theory (DFT), offers powerful tools for predicting the structure-activity and structure-property relationships of complex molecules like this compound. nih.gov These theoretical methods complement experimental findings by providing detailed insight into molecular properties.

Theoretical studies on substituted benzoic acids have successfully predicted gas-phase acidities by calculating the change in Gibbs free energy (ΔG°acid). nih.gov These calculations consistently show that electron-withdrawing substituents, such as halogens, increase the acidity of the corresponding benzoic acid, which correlates with their electronic effect on the ring's reactivity. nih.gov

For a molecule like this compound, DFT calculations can be used to:

Map Electron Density: Generate an electrostatic potential map to visualize the electron-rich and electron-poor regions of the molecule. This would clearly show the electron deficiency of the aromatic ring and the high electrophilicity of the carbonyl carbon, predicting sites for nucleophilic and electrophilic attack.

Model Molecular Geometry and Energetics: Calculate the most stable three-dimensional conformation of the molecule. This can confirm and quantify steric effects, such as the degree to which the ester group is twisted out of the plane of the ring due to steric inhibition of resonance, and the energy barrier for that rotation. rsc.org

Predict Reactivity Indices: Utilize concepts from conceptual DFT, such as Fukui functions, to predict the most reactive sites within the molecule for various types of reactions. nih.gov

These theoretical approaches are invaluable for rationalizing observed experimental behavior and for the in-silico design of new chemical entities with tailored properties, guiding synthetic efforts toward more promising molecular scaffolds.

Research Applications and Mechanistic Studies of Ethyl 3 Bromo 2 Fluoro 5 Methylbenzoate and Its Derivatives

As Synthetic Intermediates in Complex Molecule Construction

Ethyl 3-bromo-2-fluoro-5-methylbenzoate is a valuable intermediate in organic synthesis, prized for its utility in constructing complex molecular architectures. The compound's structure offers multiple reactive sites that can be strategically manipulated. The ethyl ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification. The bromine atom is a key functional group, enabling a variety of cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. This reactivity allows for the introduction of diverse functionalized aromatic moieties into larger molecules.

Furthermore, the fluorine atom at the 2-position influences the reactivity of the entire aromatic ring through its strong electron-withdrawing nature. researchgate.net This electronic effect can direct further electrophilic aromatic substitution reactions or activate the ring for nucleophilic aromatic substitution, where the bromine atom can be displaced. This controlled reactivity makes the compound a critical precursor in multi-step syntheses within pharmaceutical and materials science research. For instance, related fluorobenzene (B45895) compounds are widely used as starting materials in the synthesis of medicines and agricultural chemicals. google.com The synthesis of the core structure itself can be achieved through methods like diazotization of a corresponding aminobenzoate precursor, followed by decomposition in the presence of a fluoride (B91410) source. google.comvulcanchem.com

Exploration in Medicinal Chemistry Research (Precursor Development)

In the realm of medicinal chemistry, this compound and its parent acid, 3-bromo-2-fluoro-5-methylbenzoic acid, serve as foundational scaffolds for the development of novel therapeutic agents. uni.lu The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.netrroij.com The bromine atom provides a convenient handle for synthetic diversification, allowing chemists to systematically modify the core structure to optimize interactions with enzymes or receptors. Benzoic acid and its derivatives have a long history as important components in a wide range of medicinal products, including those with anticancer properties. preprints.orgresearchgate.net

Derivatives of fluorinated benzoic acids are actively investigated as enzyme inhibitors. The unique properties of fluorine atoms can significantly modulate the inhibitory potency of a molecule. rroij.com Fluorine's high electronegativity can alter the electronic environment of a molecule, enhancing its interaction with enzyme active sites. researchgate.net While direct inhibition studies on this compound are not prominently published, research on analogous fluorinated structures provides significant insight. For example, studies on fluorobenzils, which share a substituted aromatic ring structure, have shown them to be potent inhibitors of mammalian carboxylesterases (CEs), with inhibition constants (Ki) in the nanomolar to low micromolar range. nih.gov The substitution pattern of fluorine on the benzene (B151609) rings was found to generate potent inhibitors. nih.gov

These studies demonstrate that fluorinated compounds can act as competitive inhibitors, where the inhibitor molecule competes with the natural substrate for binding to the enzyme's active site. rroij.com The enhanced binding affinity can stem from favorable interactions like halogen bonding and hydrophobic interactions conferred by the fluorine atoms. rroij.com

Table 1: In Vitro Enzyme Inhibition Data for Fluorobenzil Analogs

This table presents the inhibition constants (Ki) for a selection of fluorobenzil compounds against various carboxylesterases (CEs). The data illustrates the high inhibitory potency of this class of fluorinated molecules, which are structurally related to derivatives of this compound. Data sourced from PubMed Central. nih.gov

Compound NameTarget EnzymeInhibition Constant (Ki)
1,2-bis(2,3-difluorophenyl)ethane-1,2-dionerCE3.3 nM
1,2-bis[2,4-bis(trifluoromethyl)phenyl]ethane-1,2-dionehiCE2.84 µM
Benzil (non-fluorinated parent compound)hiCE15.1 nM
Benzil (non-fluorinated parent compound)hCE145.1 nM
Benzil (non-fluorinated parent compound)rCE103 nM

The structural features of this compound derivatives are crucial for their interaction with protein targets. The fluorine atom, due to its small size and unique electronic properties, can significantly influence binding affinity. researchgate.net It can increase the lipophilicity of a molecule, which may facilitate its passage through biological membranes to reach its target. Furthermore, the carbon-fluorine bond can participate in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole interactions and halogen bonding, thereby stabilizing the protein-ligand complex. researchgate.netrroij.com

The bromine atom can also play a critical role in protein binding through halogen bonding, a specific type of non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. A powerful technique used to investigate these interactions is 19F NMR spectroscopy. Because fluorine-19 is a "bio-orthogonal" nucleus (not naturally abundant in biological systems), it provides a clear signal that can be used to monitor ligand binding, conformational changes, and the chemical environment of the fluorinated molecule within the protein complex. researchgate.netnih.gov

Derivatives synthesized from precursors like this compound are explored for their ability to modulate the activity of cellular receptors. A key example is in the development of selective agonists for sphingosine-1-phosphate (S1P) receptors, specifically the S1P5 subtype. rsc.org Agonists of S1P5 are of interest for treating demyelinating CNS disorders, such as multiple sclerosis, because they promote the survival of myelin-producing oligodendrocytes. rsc.org

In one study, researchers synthesized a series of fluorinated 6-arylaminobenzamides starting from the closely related 2-bromo-3-methyl-6-fluorobenzoic acid. rsc.org These novel compounds were evaluated for their ability to activate S1P5 receptors. The findings demonstrated that specific substitution patterns on the benzamide (B126) scaffold led to potent and selective S1P5 agonism, highlighting how the core structure derived from a fluorinated bromobenzoic acid can be tailored to achieve specific receptor activity. rsc.org

Table 2: S1P5 Receptor Agonist Activity of Fluorinated 6-Arylaminobenzamide Derivatives

This table shows a selection of compounds synthesized from a benzoic acid precursor and their corresponding activity (EC₅₀) as agonists for the S1P5 receptor. The data illustrates the development of receptor modulators from such chemical scaffolds. Data sourced from RSC Medicinal Chemistry. rsc.org

CompoundSubstituent (R)S1P5 EC₅₀ (nM)
7a4'-fluoro-2',6'-dimethyl14
7b2',4',6'-trimethyl27
7c2',6'-dimethyl118
7d2'-ethyl-6'-methyl143

The development of precursors like this compound ultimately aims to create molecules that can intervene in biological processes. The mechanism of action often involves disrupting cellular pathways by targeting key proteins. For example, the S1P5 receptor agonists developed from a related benzoic acid precursor exert their biological effect by activating a specific signaling cascade. rsc.org Activation of S1P5 receptors is known to promote the survival of mature oligodendrocytes, which are the cells responsible for producing and maintaining the myelin sheath around nerve fibers in the central nervous system. rsc.org By selectively activating this receptor, these compounds could potentially counteract the demyelination process seen in diseases like multiple sclerosis.

More broadly, derivatives can disrupt cellular processes through enzyme inhibition. By blocking the active site of a crucial enzyme, an inhibitor can halt a metabolic pathway, leading to a buildup of substrate or a lack of essential product, which can trigger cellular responses ranging from apoptosis (programmed cell death) to changes in cell signaling. rroij.comnih.gov The specific mechanism depends entirely on the enzyme or receptor targeted by the derivative compound.

Potential in Agrochemical Research as Active Precursors

The structural motifs present in this compound are also highly relevant in the field of agrochemical research. Halogenated and specifically fluorinated aromatic compounds are a cornerstone in the development of modern pesticides, herbicides, and fungicides. google.com The inclusion of fluorine and bromine atoms can enhance the efficacy and selectivity of the active ingredient.

Fluorine substitution can increase the metabolic stability of a compound in the target pest or plant, leading to a longer duration of action. researchgate.net Both halogens also influence the lipophilicity of the molecule, which affects its uptake, transport, and interaction with biological targets in plants or insects. Therefore, this compound serves as a valuable starting material for synthesizing new agrochemical candidates, allowing researchers to create libraries of related compounds for screening and optimization of pesticidal or herbicidal activity. google.com

Development of Herbicidal and Fungicidal Precursors

Halogenated benzoic acid derivatives are a well-established class of compounds in the agrochemical industry, known for their herbicidal and fungicidal properties. This compound, by virtue of its chemical structure, serves as a key building block for the synthesis of novel active ingredients in this sector. google.com

The presence of both bromine and fluorine atoms on the aromatic ring is significant. Fluorine substitution can enhance the metabolic stability and lipophilicity of a molecule, which are crucial properties for effective agrochemicals. mdpi.com Bromine, on the other hand, is known to contribute to the pesticidal activity of many compounds. google.com The methyl group provides steric bulk, which can influence the binding of the molecule to its target site.

While specific herbicidal or fungicidal activity data for compounds directly derived from this compound are not extensively documented in publicly available literature, the general principles of agrochemical design strongly suggest its utility. For instance, various substituted 3-phenyl benzoylpyrazoles have been prepared and tested as grass herbicides, with the substitution pattern on the phenyl ring being critical for activity. google.com Similarly, the esterification of salicylanilides with halogenated benzoic acids has been shown to produce compounds with significant antifungal activity. nih.govchemrxiv.org

The synthesis of potential agrochemicals from precursors like this compound would typically involve reactions such as nucleophilic substitution of the bromine atom or hydrolysis of the ester group followed by amide bond formation. A patent for the preparation of the related compound, methyl 5-bromo-3-fluoro-2-methylbenzoate, describes a diazotization reaction of the corresponding amine, which highlights a potential synthetic route. google.com

Table 1: Potential Agrochemical Derivatives from this compound

Derivative ClassPotential ActivityKey Synthetic Transformation
Substituted PyrazolesHerbicidalReaction with a pyrazole (B372694) derivative
BenzoylpyrazolesHerbicidalModification and coupling with a pyrazole moiety
Salicylanilide EstersFungicidalHydrolysis and esterification with a salicylanilide
Triazole DerivativesFungicidalMulti-step synthesis involving the benzoate (B1203000) as a starting material

Investigation of Mode of Action against Pathogens (non-toxicity/safety focused)

The mode of action of fungicides derived from benzoic acid often involves the disruption of cellular processes in the target pathogen. Benzoic acid itself is known to inhibit the growth of fungi by lowering the intracellular pH, which in turn inhibits key enzymes like phosphofructokinase, a crucial component of glycolysis. researchgate.netbldpharm.comwikipedia.org This disruption of energy production ultimately restricts the growth of the fungus.

The presence of halogens can introduce additional mechanisms of action. Halogenated compounds can interfere with membrane function and potentially interact with specific enzymes or proteins within the pathogen. nih.gov For example, the antimicrobial effect of halogens like chlorine and bromine is attributed to their ability to oxidize proteins, genetic material, and fatty acids within the cell. wikipedia.org

While the specific mode of action for derivatives of this compound has not been explicitly detailed, it is plausible that they would operate through a multi-faceted mechanism, combining the disruptive effects of the benzoate moiety with the specific interactions afforded by the halogen and methyl substituents. The unique electronic properties conferred by the fluorine and bromine atoms could lead to more specific and potent inhibition of target enzymes compared to non-halogenated analogs. Research into the precise molecular targets would be a critical step in the development of effective and selective fungicides based on this scaffold.

Exploration in Materials Science Research

The application of halogenated aromatic compounds extends beyond agrochemicals into the realm of materials science, where they can serve as precursors for polymers and novel organic materials with unique properties.

Precursors for Polymer Synthesis

This compound contains reactive sites that make it a candidate for polymerization reactions. The bromine atom can participate in cross-coupling reactions, a common method for forming carbon-carbon bonds in polymer synthesis. The ester group could also be involved in condensation polymerization reactions. sigmaaldrich.com

Fluorinated polymers are of particular interest due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. eng2010.com The incorporation of fluorine into a polymer backbone can significantly alter its physical and chemical characteristics. While there is no specific literature detailing the use of this compound in polymer synthesis, its structure is analogous to monomers used in the creation of specialty polymers. bldpharm.combldpharm.com For instance, fluorinated aromatic esters can be used to synthesize fluorinated polyimides and other high-performance polymers. researchgate.net

The synthesis of polymers from this precursor could potentially lead to materials with applications in areas such as advanced coatings, membranes, and electronic components. The specific properties of the resulting polymer would be dependent on the co-monomers used and the polymerization method employed.

Table 2: Potential Polymer Architectures from this compound

Polymer TypePotential Polymerization MethodPotential Properties
Aromatic PolyestersCondensation PolymerizationHigh thermal stability, chemical resistance
Conjugated PolymersCross-coupling Reactions (e.g., Suzuki, Stille)Electronic conductivity, optical properties
PolyimidesMulti-step synthesis involving dianhydridesHigh-performance thermal and mechanical properties

Development of Novel Organic Materials

Beyond polymers, small organic molecules with specific electronic and photophysical properties are in high demand for applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govchemicalbook.combldpharm.com The tailored structure of this compound makes it a potential building block for the synthesis of such materials.

The combination of electron-withdrawing (fluorine, bromine, ester) and electron-donating (methyl) groups on the benzene ring can be used to tune the electronic properties of larger, more complex molecules. By strategically incorporating this building block into larger conjugated systems, it may be possible to create materials with desired HOMO/LUMO energy levels, which are critical for efficient charge injection and transport in OLEDs.

While the direct application of this compound in this area is not yet reported, the synthesis of novel organic materials often relies on the availability of diverse and functionalized building blocks. The reactivity of the bromo and ester functionalities allows for a variety of chemical transformations, making this compound a versatile starting point for the exploration of new materials with interesting optical and electronic properties.

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like ethyl 3-bromo-2-fluoro-5-methylbenzoate traditionally relies on multi-step processes that can generate significant chemical waste. The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact.

Key areas for development include:

Atom-Economic Reactions: Future synthetic routes will likely focus on maximizing the incorporation of all starting material atoms into the final product. nih.govrsc.org This involves moving away from classical methods that use stoichiometric reagents, such as traditional halogenation or nitration reactions which often produce copious by-products. Instead, the focus will be on catalytic approaches. For instance, the development of catalytic C-H activation methods could allow for direct bromination or functionalization of the benzene (B151609) ring, avoiding the need for pre-functionalized starting materials and reducing waste. tsijournals.com

Catalyst Innovation: Research is directed towards replacing hazardous and expensive catalysts with more benign and recyclable alternatives. While traditional methods might employ strong acids or metal catalysts with environmental concerns, future approaches could utilize:

Heterogeneous Catalysts: Iron-substituted polyoxometalate catalysts are being explored for atom-economic amide synthesis and could be adapted for esterification processes. rsc.org

Biocatalysts: Enzymatic reactions could offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

Photocatalysis: Visible-light-mediated reactions are emerging as a powerful tool in organic synthesis, offering a greener alternative to thermally driven processes. researchgate.net

Safer Solvents and Reaction Conditions: A significant goal is to replace volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids. Aqueous synthesis, for example, is highly desirable. A selenium-catalyzed oxidation of aldehydes to carboxylic acids has been demonstrated in water, showcasing a greener route to key intermediates. mdpi.com The development of solvent-free reaction conditions is another promising avenue.

Energy Efficiency: The use of microwave irradiation or sonochemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods.

The table below outlines potential green chemistry strategies for the synthesis of precursors and the final esterification step.

Reaction Step Traditional Method Potential Green Chemistry Approach Anticipated Benefits
Aromatic HalogenationUse of excess Br2 and a Lewis acid catalystCatalytic C-H bromination with a recyclable catalyst (e.g., Ruthenium-based) nih.govHigher atom economy, reduced catalyst waste
EsterificationFischer-Speier esterification with excess alcohol and strong acid catalyst iajpr.comEnzymatic esterification or use of solid acid catalystsMilder reaction conditions, easier catalyst separation, reduced acidic waste
Solvent UseChlorinated solvents (e.g., Dichloromethane)Use of greener solvents (e.g., 2-MethylTHF, Cyrene) or solvent-free conditionsReduced environmental impact and worker exposure

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new molecules with desired properties. nih.govnih.gov For this compound, these techniques can be employed to rapidly generate and evaluate large libraries of derivatives.

The core strategy involves systematically modifying the core structure of this compound. The bromine atom is a particularly attractive site for derivatization through various cross-coupling reactions.

Combinatorial Library Design:

A combinatorial library could be constructed by reacting this compound with a diverse set of building blocks. For example:

Suzuki Coupling: Reaction with a variety of boronic acids would introduce a wide range of aryl or heteroaryl groups at the 3-position.

Buchwald-Hartwig Amination: Coupling with different amines would generate a library of 3-amino derivatives.

Sonogashira Coupling: Reaction with terminal alkynes would yield a series of 3-alkynyl derivatives.

The resulting library of compounds could then be subjected to HTS to identify "hits" for specific applications, such as:

Biological Activity: Screening against various biological targets (e.g., enzymes, receptors) to identify potential drug candidates. nih.gov

Material Properties: Evaluating derivatives for properties like liquid crystal behavior, fluorescence, or non-linear optical activity.

The table below illustrates a hypothetical combinatorial library based on the Suzuki coupling reaction.

Reactant A (Core) Reactant B (Boronic Acid) Potential Derivative Potential Application Area
This compoundPhenylboronic acidEthyl 2-fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylateLiquid crystals, pharmaceuticals
This compoundPyridine-3-boronic acidEthyl 2-fluoro-5-methyl-3-(pyridin-3-yl)benzoateAgrochemicals, pharmaceuticals
This compoundThiophene-2-boronic acidEthyl 2-fluoro-5-methyl-3-(thiophen-2-yl)benzoateOrganic electronics

Integration with Advanced Computational Design for Targeted Research

Advanced computational methods are becoming indispensable in modern chemical research, enabling the rational design of molecules and the prediction of their properties before synthesis. researchgate.netnih.gov This in silico approach can significantly reduce the time and cost associated with experimental work. ijrpas.comproquest.com

For this compound, computational tools can be applied in several key areas:

Predicting Reactivity and Regioselectivity: The substitution pattern on the benzene ring influences its reactivity in electrophilic aromatic substitution reactions. msu.edu Computational models, such as those based on Density Functional Theory (DFT), can predict the most likely sites for further functionalization. nih.gov For instance, these models can calculate the electron density at different positions on the ring, indicating where an electrophile is most likely to attack. Machine learning approaches, like graph-convolutional neural networks, are also being developed to predict site selectivity in C-H functionalization reactions with high accuracy. chemrxiv.orgrsc.org

Designing Derivatives with Specific Properties: Molecular docking studies can be used to design derivatives of this compound that bind to a specific biological target. nih.govresearchgate.net By simulating the interaction between a library of virtual compounds and a target protein, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity.

Virtual Screening: Large virtual libraries of derivatives can be screened computationally for desired properties, such as drug-likeness (ADMET properties: absorption, distribution, metabolism, excretion, and toxicity). nih.gov This allows for the early identification of potentially problematic structures and the selection of candidates with a higher probability of success in later developmental stages.

The following table summarizes how different computational approaches can guide research on this compound.

Computational Method Application Expected Outcome
Density Functional Theory (DFT)Predicting sites of electrophilic attackA map of reactivity for the aromatic ring, guiding synthetic strategy. nih.gov
Machine Learning (e.g., Graph-Convolutional Neural Networks)Predicting site selectivity in C-H functionalizationIdentification of the most reactive C-H bonds for direct functionalization. chemrxiv.orgamazonaws.com
Molecular DockingDesigning enzyme inhibitors or receptor ligandsPrioritized list of derivatives with high predicted binding affinity to a biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity or toxicityModels that correlate chemical structure with biological effect, aiding in lead optimization.

Unexplored Reactivity Profiles and Novel Transformations

The unique arrangement of substituents on the this compound ring suggests a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering novel transformations that leverage the interplay between the bromo, fluoro, methyl, and ethyl ester groups.

Directed Ortho-Metalation (DoM): While the fluorine and ester groups are generally deactivating, they can also act as directing groups for metalation at adjacent positions. The development of conditions for selective metalation could open up new avenues for functionalization.

"Halogen Dance" Reactions: In some aromatic systems, a halogen atom can migrate to a different position on the ring under the influence of a strong base. Investigating the possibility of a "halogen dance" with this compound could lead to the synthesis of novel isomers that are difficult to access through other means.

Catalytic C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds, which are traditionally considered unreactive. tsijournals.com Applying these methods to this compound could lead to the selective introduction of new functional groups at the C-4 or C-6 positions. For example, ruthenium-catalyzed meta-selective C-H bromination has been reported for some aromatic compounds, and exploring similar reactivity here could be fruitful. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is a prime handle for a wide range of palladium-catalyzed cross-coupling reactions. researchgate.net Beyond the standard Suzuki and Buchwald-Hartwig reactions, more advanced transformations, such as those involving the formation of C-P or C-S bonds, remain to be explored.

Nickel-Catalyzed Reactions: Nickel catalysis is emerging as a powerful alternative to palladium for cross-coupling reactions and has been used in the enantioselective coupling of acid chlorides with α-bromobenzoates. researchgate.netnih.gov Exploring nickel-catalyzed transformations of this compound could provide access to new chemical space.

The following table outlines some potential novel transformations and their synthetic utility.

Reaction Type Potential Reagents/Catalysts Potential Product Type Significance
Directed ortho-MetalationStrong base (e.g., LDA), then an electrophile4- or 6-substituted derivativesAccess to otherwise difficult-to-synthesize isomers
"Halogen Dance"Strong base (e.g., KDA)Isomeric brominated benzoatesFundamental understanding of reactivity and access to novel scaffolds
meta-Selective C-H FunctionalizationRuthenium catalyst, functionalizing agent6-functionalized derivativesHighly selective and atom-economic functionalization
C-P CouplingPalladium catalyst, phosphine (B1218219) source3-phosphino derivativesSynthesis of novel ligands for catalysis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-bromo-2-fluoro-5-methylbenzoate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves sequential halogenation and esterification. For bromination, electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H₂SO₄) is common. Fluorination may employ fluorinating agents like Selectfluor or DAST. Esterification of the precursor acid with ethanol via acid catalysis (H₂SO₄) or coupling agents (DCC/DMAP) is critical. Optimize temperature (40–80°C for esterification) and solvent choice (e.g., ethyl lactate for greener synthesis ). Monitor intermediates via TLC and adjust stoichiometry to minimize byproducts like dihalogenated species .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify ester methyl (δ ~1.3 ppm for CH₃) and ethyl groups (δ ~4.3 ppm for CH₂). Fluorine-induced splitting in aromatic protons (²J coupling ~20 Hz) and bromine’s deshielding effects on adjacent carbons are key .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position.
  • IR : Ester carbonyl (C=O) at ~1720 cm⁻¹ and C-F stretches (1100–1200 cm⁻¹) validate functional groups.
  • HRMS : Molecular ion [M+H]⁺ and isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm purity .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields when introducing bromine and fluorine substituents onto the benzoate ester core?

  • Methodological Answer : Contradictions often arise from competing substitution pathways (e.g., meta vs. para halogenation). Use in situ monitoring (e.g., Raman spectroscopy) to track regioselectivity. Adjust directing groups (e.g., methyl at position 5) to favor desired substitution. For fluorination, steric hindrance from bromine may reduce yields; optimize fluorinating agent concentration (e.g., 1.2–1.5 equiv. DAST) and reaction time (2–4 hr at 0°C). Compare kinetic vs. thermodynamic control using temperature gradients .

Q. What strategies mitigate decomposition of this compound under varying storage conditions, and how can stability be quantitatively assessed?

  • Methodological Answer : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis and photodegradation. Assess stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase). Degradation products (e.g., free acid or dehalogenated species) indicate ester bond cleavage or halogen loss. Quantify using calibration curves and adjust storage protocols accordingly .

Q. How does the electronic interplay between bromine and fluorine substituents influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Bromine’s strong electron-withdrawing effect activates the aromatic ring for oxidative addition to Pd(0), while fluorine’s inductive effect may slow transmetallation. Use ligands (e.g., XPhos) to stabilize Pd intermediates. Compare Suzuki-Miyaura coupling rates with aryl boronic acids (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid ). DFT calculations can model electronic effects on transition states .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures containing multiple halogenated byproducts?

  • Methodological Answer : Use silica gel column chromatography with hexane/ethyl acetate (8:2) to separate halogenated isomers. For persistent impurities, recrystallize from ethanol/water (7:3) to exploit solubility differences. Confirm purity via melting point analysis (compare with literature values, e.g., 170–173°C for analogous bromo-fluoro benzoates ). Advanced methods like preparative HPLC (reverse phase) resolve structurally similar byproducts .

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